molecular formula C21H28N4O4S B2845471 5-[(3-Ethoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile CAS No. 941000-52-8

5-[(3-Ethoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2845471
CAS No.: 941000-52-8
M. Wt: 432.54
InChI Key: HXDJEQWABCAYNH-UHFFFAOYSA-N
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Description

The compound 5-[(3-Ethoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring:

  • A 1,3-oxazole core substituted at positions 2, 4, and 5.
  • A 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl group at position 2, introducing sulfonamide and piperidine motifs.
  • A 3-ethoxypropylamino group at position 5, contributing hydrophilic and flexible chain properties.

Synthesis of such compounds typically employs multi-component reactions (e.g., one-pot reactions) to assemble heterocyclic frameworks efficiently .

Properties

IUPAC Name

5-(3-ethoxypropylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-3-28-14-4-11-23-21-19(15-22)24-20(29-21)17-5-7-18(8-6-17)30(26,27)25-12-9-16(2)10-13-25/h5-8,16,23H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDJEQWABCAYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural complexity invites comparison with other heterocyclic molecules containing sulfonamide, piperidine, oxazole, or carbonitrile groups. Below is a detailed analysis:

Oxazole Derivatives

a) 5-{2-[3-(Methylsulfanyl)anilino]vinyl}-3-phenyl-4-isoxazolecarbonitrile
  • Structure: Isoxazole core with carbonitrile, vinyl-anilino, and phenyl substituents.
  • Key Differences : Lacks the sulfonamide-piperidine group but shares the carbonitrile and heterocyclic core.
  • Bioactivity : Similar carbonitrile-bearing isoxazoles are explored as anticancer agents due to electrophilic reactivity .
b) 4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one
  • Structure: Fused oxazine-pyranopyrazole system.
  • Key Differences : More complex fused rings but lacks sulfonamide and piperidine groups.
  • Synthesis : Prepared via multi-component reactions, highlighting shared synthetic strategies with the target compound .

Sulfonamide-Containing Compounds

a) 3-[[[5-Aminocarbonyl-1-methyl-3-propyl-1H-pyrazol-4-yl]amino]carbonyl]-4-ethoxy-benzenesulfonyl Dimer
  • Structure : Dimeric sulfonamide with pyrazole-carboxamide and ethoxybenzene groups.
  • Key Differences: Sulfonamide linkage is dimeric, unlike the monomeric piperidine-sulfonamide in the target compound.
  • Bioactivity : Such dimers are often enzyme inhibitors (e.g., phosphodiesterases) due to sulfonamide’s binding affinity .
b) 4-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-6-(4-methanesulfonyl-phenylamino)-pyrimidine-5-carbonitrile
  • Structure : Pyrimidine core with sulfonamide, piperidine, and carbonitrile groups.
  • Key Differences : Pyrimidine instead of oxazole core but shares sulfonamide-piperidine and carbonitrile motifs.
  • Bioactivity : Patent data suggests GPR119 agonist activity, indicating sulfonamide-piperidine’s role in receptor targeting .

Piperidine-Substituted Compounds

a) 5-{1-[(3-Methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
  • Structure : Triazolone core with piperidine and aryl substituents.
  • Key Differences : Lacks sulfonamide and oxazole but shares the piperidine moiety.
  • Bioactivity : Piperidine-containing triazolones are studied for antimicrobial and anti-inflammatory properties .

Carbonitrile-Bearing Bioactive Compounds

a) Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile)
  • Structure : Pyrazole carbonitrile with sulfinyl and halogenated aryl groups.
  • Key Differences : Insecticidal activity via GABA receptor disruption; lacks oxazole and piperidine.

Comparative Data Table

Compound Name Core Structure Key Functional Groups Potential Bioactivity Reference
Target Compound 1,3-Oxazole Sulfonamide, Piperidine, Carbonitrile Kinase inhibition (inferred)
5-{2-[3-(Methylsulfanyl)anilino]vinyl}-... Isoxazole Carbonitrile, Vinyl-anilino Anticancer
3-[[[5-Aminocarbonyl-1-methyl-3-propyl... Dimeric sulfonamide Sulfonamide, Pyrazole-carboxamide Enzyme inhibition
Fipronil Pyrazole Carbonitrile, Halogenated aryl Insecticidal
4-[4-(3-Isopropyl-oxadiazol)... Pyrimidine Sulfonamide, Piperidine, Carbonitrile GPR119 agonism

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s oxazole core and sulfonamide-piperidine group align with modern drug discovery trends, where multi-component reactions enable rapid diversification .
  • Bioactivity Potential: Structural analogs suggest that the sulfonamide-piperidine moiety may enhance binding to enzymatic or receptor targets (e.g., kinases, GPCRs) .
  • Carbonitrile Reactivity : The electrophilic carbonitrile group could facilitate covalent binding to cysteine residues in target proteins, a mechanism seen in drugs like ibrutinib .

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